molecular formula C8H11NO2S2 B13161266 3-{[(Thiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione

3-{[(Thiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione

Cat. No.: B13161266
M. Wt: 217.3 g/mol
InChI Key: MVMHBQUVQKZQFG-UHFFFAOYSA-N
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Description

3-{[(Thiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione is a heterocyclic compound that features a thietane ring fused with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Thiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione typically involves the reaction of thiophene-2-carbaldehyde with a suitable amine to form the intermediate Schiff base. This intermediate is then subjected to cyclization under specific conditions to yield the desired thietane derivative. The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-{[(Thiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the thietane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thietane derivatives.

    Substitution: Various substituted thiophene and thietane derivatives.

Scientific Research Applications

3-{[(Thiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-{[(Thiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share structural similarities with 3-{[(Thiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione.

    Thietane derivatives: Compounds such as 1,1-dioxo-1lambda6-thietane and 3-amino-1lambda6-thietane-1,1-dione are structurally related.

Uniqueness

This compound is unique due to the combination of the thiophene and thietane rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to simpler thiophene or thietane derivatives.

Properties

Molecular Formula

C8H11NO2S2

Molecular Weight

217.3 g/mol

IUPAC Name

1,1-dioxo-N-(thiophen-2-ylmethyl)thietan-3-amine

InChI

InChI=1S/C8H11NO2S2/c10-13(11)5-7(6-13)9-4-8-2-1-3-12-8/h1-3,7,9H,4-6H2

InChI Key

MVMHBQUVQKZQFG-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)NCC2=CC=CS2

Origin of Product

United States

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